tri-GalNAc-COOH (acetylation)

Description

BenchChem offers high-quality tri-GalNAc-COOH (acetylation) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tri-GalNAc-COOH (acetylation) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C93H152N10O44 |

|---|---|

Poids moléculaire |

2114.2 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C93H152N10O44/c1-58(104)100-81-87(142-67(10)113)84(139-64(7)110)70(52-136-61(4)107)145-90(81)133-36-16-13-22-73(116)94-30-19-33-97-76(119)25-40-130-55-93(103-79(122)28-39-125-44-46-127-48-50-129-51-49-128-47-45-126-43-29-80(123)124,56-131-41-26-77(120)98-34-20-31-95-74(117)23-14-17-37-134-91-82(101-59(2)105)88(143-68(11)114)85(140-65(8)111)71(146-91)53-137-62(5)108)57-132-42-27-78(121)99-35-21-32-96-75(118)24-15-18-38-135-92-83(102-60(3)106)89(144-69(12)115)86(141-66(9)112)72(147-92)54-138-63(6)109/h70-72,81-92H,13-57H2,1-12H3,(H,94,116)(H,95,117)(H,96,118)(H,97,119)(H,98,120)(H,99,121)(H,100,104)(H,101,105)(H,102,106)(H,103,122)(H,123,124)/t70-,71-,72-,81-,82-,83-,84+,85+,86+,87-,88-,89-,90-,91-,92-/m1/s1 |

Clé InChI |

JMALBYZRPSUWDK-DLUYGGPPSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tri-GalNAc-COOH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trivalent N-acetylgalactosamine carboxylic acid (tri-GalNAc-COOH) ligand, a critical component in the targeted delivery of therapeutics to hepatocytes. We will delve into its chemical structure, physicochemical properties, and its pivotal role in engaging the asialoglycoprotein receptor (ASGPR) for enhanced drug efficacy. This document also outlines detailed experimental protocols for its characterization and evaluation.

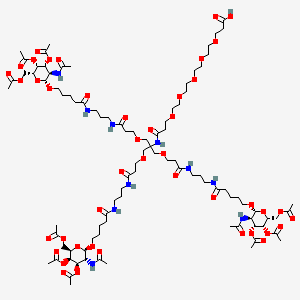

Core Concepts: Structure and Chemical Identity

Tri-GalNAc-COOH is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. Its structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a scaffold, connected via a polyethylene glycol (PEG) linker to a terminal carboxylic acid group. This carboxylic acid serves as a versatile handle for conjugation to a variety of therapeutic modalities, including small molecules, peptides, and oligonucleotides.

Below is a table summarizing the key identifiers and properties of tri-GalNAc-COOH.

| Property | Value |

| Molecular Formula | C₇₅H₁₃₄N₁₀O₃₅ |

| Molecular Weight | 1735.91 g/mol [1][2][3] |

| CAS Number | 1953146-81-0[1][2][4][5] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥90% to >99% (as determined by HPLC)[2][4] |

Physicochemical Properties

The chemical properties of tri-GalNAc-COOH are crucial for its handling, conjugation, and biological activity.

| Property | Description | Data |

| Solubility | tri-GalNAc-COOH exhibits good solubility in aqueous solutions and polar organic solvents. | Soluble to 50 mM in water.[4] Soluble in DMSO (up to 250 mg/mL with sonication).[6] |

| Stability & Storage | The compound is stable under recommended storage conditions. | Store at -20°C for long-term stability.[4][5] Can be shipped at ambient temperature.[5] |

| pKa | The acidity of the terminal carboxylic acid is important for its reactivity in conjugation reactions. | The pKa of a carboxylic acid on a PEG linker is typically in the range of 4-5.[4] |

| Reactivity | The primary reactive site is the terminal carboxylic acid, which can be activated for conjugation to primary amines. The GalNAc moieties themselves possess hydroxyl groups, with the anomeric hydroxyl group being a key site for glycosidic bond formation. | The anomeric hydroxyl group of N-acetylgalactosamine is a reactive site for forming O-glycosidic bonds.[1][5] |

Biological Function and Signaling Pathway

The biological activity of tri-GalNAc-COOH is centered on its high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes. This interaction triggers receptor-mediated endocytosis, a highly efficient mechanism for internalizing the conjugated therapeutic cargo.

ASGPR-Mediated Endocytosis Pathway

The binding of a tri-GalNAc-conjugated molecule to the ASGPR initiates a clathrin-mediated endocytosis process. The key steps are outlined below:

Experimental Protocols

This section provides detailed methodologies for the characterization and functional assessment of tri-GalNAc-COOH and its conjugates.

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for tri-GalNAc-COOH is often proprietary, the general approach involves the assembly of the triantennary GalNAc cluster on a scaffold, followed by the attachment of the PEG linker and the terminal carboxylic acid.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This protocol outlines a general method for the purification of tri-GalNAc-COOH or its conjugates.

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm and 260 nm.

-

Fraction Collection: Collect fractions based on the elution profile and analyze for purity by analytical HPLC and mass spectrometry.

-

Post-Purification: Pool pure fractions and lyophilize to obtain the final product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are used to confirm the chemical structure of tri-GalNAc-COOH. Key expected signals include those from the acetamido groups of the GalNAc residues, the methylene groups of the PEG linker, and the sugar ring protons.

Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final compound.

ASGPR Binding Assay

A competitive fluorescence polarization (FP) assay is a common method to determine the binding affinity of tri-GalNAc-COOH or its conjugates to the ASGPR.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled tri-GalNAc tracer (e.g., with Cy5 or FITC).

-

Prepare a stock solution of unlabeled tri-GalNAc-COOH in the same buffer.

-

Prepare a solution of purified ASGPR (or liver membrane preparations containing ASGPR) in a suitable binding buffer (e.g., PBS with Ca2+ and Mg2+).

-

-

Assay Setup:

-

In a low-volume, black 384-well plate, add the ASGPR solution to all wells.

-

Add the fluorescent tracer to all wells at a final concentration below its Kd.

-

Add serial dilutions of the unlabeled tri-GalNAc-COOH to the competition wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of competitor (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Cellular Uptake Assay

Confocal microscopy can be used to visualize and quantify the uptake of fluorescently labeled tri-GalNAc conjugates into hepatocyte cell lines (e.g., HepG2).

Experimental Workflow:

Detailed Protocol:

-

Cell Culture:

-

Seed HepG2 cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment.

-

Culture the cells in complete medium at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Treatment:

-

Prepare a solution of the fluorescently labeled tri-GalNAc conjugate in cell culture medium at the desired concentration.

-

Remove the old medium from the cells and replace it with the medium containing the labeled conjugate.

-

Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C.

-

-

Sample Preparation for Imaging:

-

After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.

-

Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells three times with PBS and mount the coverslips with an anti-fade mounting medium.

-

-

Confocal Microscopy and Image Analysis:

-

Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and DAPI.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the conjugate within the cells. Define regions of interest (ROIs) based on the cell boundaries (e.g., from a brightfield or differential interference contrast image) and measure the fluorescence intensity within these ROIs.

-

Normalize the fluorescence intensity to the cell number or area to compare uptake across different conditions and time points.

-

Conclusion

tri-GalNAc-COOH is a powerful and versatile tool for the targeted delivery of therapeutics to the liver. Its well-defined chemical structure and high affinity for the asialoglycoprotein receptor enable efficient and specific uptake by hepatocytes. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of tri-GalNAc-based conjugates, facilitating their development for a wide range of research and therapeutic applications.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 5. Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Mechanism of Tri-GalNAc Binding to the Asialoglycoprotein Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions underpinning the binding of trivalent N-acetylgalactosamine (tri-GalNAc) ligands to the asialoglycoprotein receptor (ASGPR). Understanding this high-affinity interaction is critical for the development of targeted drug delivery systems to hepatocytes, a strategy that has seen significant success in the clinic.

The Asialoglycoprotein Receptor (ASGPR)

The ASGPR is a C-type lectin receptor predominantly expressed on the sinusoidal and basolateral surfaces of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][3] The receptor is a hetero-oligomeric complex composed of two homologous subunits, ASGR1 (H1) and ASGR2 (H2), which form functional trimers or higher-order oligomers on the cell surface.[2][4][5][6] Each subunit consists of a short N-terminal cytoplasmic domain, a transmembrane region, an extracellular stalk, and a C-terminal carbohydrate recognition domain (CRD).[6] The binding of ligands to the CRD is calcium-dependent.[1][6]

The "Cluster Effect": Importance of Multivalency

The high affinity of tri-GalNAc for ASGPR is a classic example of the "cluster effect," where a multivalent ligand exhibits a dramatically increased binding affinity compared to its monovalent counterpart.[7] While a single GalNAc moiety binds to the ASGPR with low affinity, the presentation of three GalNAc residues on a single scaffold allows for simultaneous engagement with multiple CRDs within the oligomeric receptor complex.[4][8] This multivalent interaction leads to a significant increase in avidity, resulting in tight and specific binding.[9] The spatial arrangement and the length of the linkers connecting the GalNAc residues to the central scaffold are critical for optimal receptor engagement.[4][8][10] Studies have shown that trivalent GalNAc ligands with a 15–20 Å spacing between each sugar exhibit the highest binding affinity.[11][12]

Quantitative Binding Data

The binding affinity of various GalNAc-based ligands to ASGPR has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.

| Ligand Type | Dissociation Constant (Kd) | Experimental Method | Reference |

| Mono-GalNAc | 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) | [10] |

| Bi-GalNAc | 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) | [10] |

| Tri-GalNAc | 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) | [10] |

| Monovalent GalNAc | ~40 µM | Not Specified | [13] |

| Trivalent GalNAc | Nanomolar (nM) range | Not Specified | [14][7] |

Experimental Protocols for Studying the Tri-GalNAc-ASGPR Interaction

Several experimental techniques are employed to characterize the binding and subsequent cellular processing of tri-GalNAc ligands.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization: Recombinant ASGPR is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the GalNAc-based ligand is flowed over the sensor surface. The binding of the ligand to the immobilized ASGPR causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the ligand from the receptor.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram (a plot of SPR signal versus time). The dissociation constant (Kd) is then calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[15]

Methodology:

-

Sample Preparation: A solution of purified ASGPR is placed in the sample cell of the calorimeter, and a solution of the tri-GalNAc ligand is loaded into the injection syringe.

-

Titration: The ligand is incrementally injected into the protein solution.

-

Heat Measurement: The heat released or absorbed upon binding is measured after each injection.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cell-Based Uptake and Competition Assays

These assays are used to assess the efficiency of ligand internalization in a cellular context.

Methodology:

-

Cell Culture: Hepatocyte-derived cell lines that express ASGPR (e.g., HepG2) are cultured.[4][16]

-

Ligand Incubation: Cells are incubated with a fluorescently labeled tri-GalNAc conjugate.

-

Uptake Measurement: The amount of internalized ligand is quantified using techniques such as flow cytometry or fluorescence microscopy.[4]

-

Competition Assay: To confirm ASGPR-mediated uptake, the experiment is repeated in the presence of an excess of an unlabeled competitor ligand (e.g., free GalNAc or asialofetuin).[4] A reduction in the uptake of the labeled ligand indicates specific binding to ASGPR.

Visualization of Key Mechanisms and Workflows

Tri-GalNAc Binding to the ASGPR Complex

Caption: Multivalent binding of a tri-GalNAc ligand to the ASGPR complex.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity of tri-GalNAc to ASGPR.

Signaling Pathway: Receptor-Mediated Endocytosis

The binding of a tri-GalNAc conjugate to ASGPR triggers a well-characterized process of clathrin-mediated endocytosis.[14][12][17][18]

-

Binding and Clustering: The multivalent tri-GalNAc ligand cross-links multiple ASGPR units, promoting receptor clustering in clathrin-coated pits.[17][19]

-

Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles containing the receptor-ligand complex.

-

Endosomal Trafficking: The vesicles uncoat and fuse with early endosomes. The acidic environment of the late endosome (pH 6.0-6.5) causes a conformational change in the ASGPR, leading to the dissociation of the Ca2+ ions and the release of the tri-GalNAc ligand.[20][21][22]

-

Receptor Recycling and Ligand Degradation: The ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.[7][11] The released ligand is trafficked to the lysosome for degradation.[11][12]

ASGPR-Mediated Endocytosis Pathway

Caption: The signaling pathway of ASGPR-mediated endocytosis of tri-GalNAc ligands.

References

- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of New Trivalent Ligands for Hepatocyte Targeting via the Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tri-GalNAc in Receptor-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cell types is a paramount objective in modern drug development. One of the most successful strategies to emerge for hepatocyte-specific delivery is the utilization of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of liver cells.[1][2] This technical guide provides an in-depth exploration of the role of trivalent N-acetylgalactosamine (tri-GalNAc) ligands in mediating the endocytosis of conjugated therapeutics via the ASGPR. We will delve into the quantitative aspects of this interaction, detail key experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.

The ASGPR recognizes and binds glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues, leading to their rapid internalization through clathrin-mediated endocytosis.[1] While a single GalNAc moiety exhibits low affinity for the ASGPR, the multivalent presentation of three GalNAc residues in a tri-antennary configuration dramatically enhances binding affinity, a phenomenon known as the "cluster effect".[3] This high-affinity interaction has been successfully exploited to deliver a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes for the treatment of various liver diseases.

Data Presentation

The efficiency of tri-GalNAc-mediated endocytosis is underpinned by the high-affinity binding of the ligand to the ASGPR. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and the in vivo efficacy of this targeting modality.

| Ligand Valence | Dissociation Constant (Kd) (nM) | Reference(s) |

| Monovalent GalNAc | ~19.6 - 40,000 | [3] |

| Bivalent GalNAc | ~1.3 | [3] |

| Trivalent GalNAc | ~0.7 | [3] |

Table 1: Binding Affinities of GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR). The trivalent configuration of GalNAc results in a significantly lower dissociation constant, indicating a much higher binding affinity compared to its monovalent and bivalent counterparts.

| Therapeutic Agent | Target Gene | Animal Model | Dose for >90% Target Knockdown | Reference(s) |

| GalNAc-siRNA | Transthyretin (TTR) | Mouse | ~1 mg/kg | [2] |

| GalNAc-siRNA | Apolipoprotein B (ApoB) | Mouse | ~1 mg/kg | [4] |

Table 2: In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates. Subcutaneous administration of low doses of tri-GalNAc-siRNA conjugates leads to potent and durable silencing of target genes in the liver.

Signaling and Endocytic Pathway

The binding of a tri-GalNAc-conjugated molecule to the ASGPR on the hepatocyte surface initiates a well-orchestrated process of clathrin-mediated endocytosis. This is not a classical signal transduction pathway that elicits a downstream cascade of intracellular signaling, but rather a highly efficient mechanism for the internalization and intracellular trafficking of the therapeutic cargo.

The process begins with the binding of the tri-GalNAc ligand to the ASGPR, which is clustered in clathrin-coated pits on the plasma membrane.[1] This binding event triggers the invagination of the membrane and the formation of a clathrin-coated vesicle containing the receptor-ligand complex. Following scission from the plasma membrane, the vesicle uncoats and fuses with early endosomes.

The acidic environment of the late endosome (pH ~6.0-6.5) facilitates the dissociation of the tri-GalNAc ligand from the ASGPR.[5] The ASGPR is then sorted and recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.[1] The liberated therapeutic cargo, now within the endosome, can then escape into the cytoplasm to engage with its target.

Experimental Protocols

Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)

This protocol outlines the determination of the binding affinity (Kd) of tri-GalNAc ligands to the ASGPR using SPR.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Immobilization Buffer: 10 mM Sodium acetate, pH 4.0-5.5.

-

ASGPR Solution: Recombinant human ASGPR is diluted in the immobilization buffer to a final concentration of 10-50 µg/mL.

-

Ligand Solutions: A serial dilution of the tri-GalNAc conjugate is prepared in the running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Regeneration Solution: 10 mM Glycine-HCl, pH 1.5-2.5.

-

-

ASGPR Immobilization:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

The ASGPR solution is injected over the activated sensor surface until the desired immobilization level is reached (typically 2000-5000 response units).

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

The running buffer is flowed over the sensor surface to establish a stable baseline.

-

The tri-GalNAc ligand solutions are injected in order of increasing concentration, allowing for an association phase followed by a dissociation phase with running buffer.

-

Between each ligand injection, the sensor surface is regenerated with a short pulse of the regeneration solution to remove any bound ligand.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the internalization of fluorescently labeled tri-GalNAc conjugates into hepatocytes.

Workflow Diagram:

References

- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 4. worthington-biochem.com [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Tri-GalNAc-COOH Conjugates: A Technical Guide for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cell types remains a paramount challenge in drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) has emerged as a key target. ASGPR is a C-type lectin receptor expressed almost exclusively and in high abundance on the surface of hepatocytes.[1][2] This receptor rapidly internalizes and clears circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3]

The triantennary (tri-GalNAc) configuration of GalNAc ligands has been shown to be a high-affinity binder for ASGPR, exhibiting a significant "cluster effect" where the multivalent presentation leads to a binding affinity that is orders of magnitude higher than monovalent ligands.[1][3][4] By conjugating therapeutic payloads to a tri-GalNAc ligand, typically via a flexible linker terminating in a carboxylic acid (COOH) handle for versatile bioconjugation, potent and specific delivery to hepatocytes can be achieved. This strategy has revolutionized the development of therapies for liver diseases, particularly for oligonucleotide therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[5][6][7] This guide provides an in-depth overview of the biological activity, quantitative data, and experimental protocols associated with tri-GalNAc-COOH conjugates.

Mechanism of Action: ASGPR-Mediated Endocytosis

The core mechanism driving the biological activity of tri-GalNAc conjugates is receptor-mediated endocytosis. The tri-GalNAc ligand acts as a high-affinity "key" that is recognized by the ASGPR on hepatocytes.[8] Upon binding, the receptor-ligand complex is rapidly internalized through clathrin-coated pits.[2][9] The vesicle then traffics through the endosomal pathway, where the acidic environment of the late endosome facilitates the dissociation of the ligand from the receptor.[9][10] The ASGPR is then recycled back to the cell surface, ready to bind new ligands, while the tri-GalNAc conjugate and its therapeutic payload are trafficked to the lysosome for degradation or, in the case of oligonucleotides, escape the endosome to engage with their cytosolic targets.[7][9]

Quantitative Biological Activity

The efficacy of tri-GalNAc conjugates is underpinned by their high binding affinity for ASGPR and the subsequent potent biological activity of the delivered payload. While tri-GalNAc-COOH itself is used as a reactive handle and often serves as a negative control in uptake assays, its conjugated forms show potent activity.[11][12]

ASGPR Binding Affinity

The triantennary configuration dramatically enhances binding affinity. Studies have shown that trivalent GalNAc ligands achieve nanomolar affinity for ASGPR, a significant improvement over the micromolar to millimolar affinity of monovalent GalNAc.[4][13][14] This high affinity is crucial for efficient capture and internalization of the conjugate from circulation.

| Conjugate Type | Ligand / Competitor | Assay Type | Ki / IC50 (nM) | Cell/System | Reference |

| Antisense Oligonucleotide (ASO) | Tri-GalNAc ASO (GN3-SRB1-M) | Competition Binding (125I-de-AGP) | 14.6 (Ki) | Mouse ASGPR | [15] |

| Antibody | CAR-WT Antibody vs. GalNAc ligand | Competitive Binding | 44 (IC50) | CHO-S (mouse ASGR1) | [8] |

| Antibody | CAR-WT Antibody vs. Asialofetuin ligand | Competitive Binding | 3.7 (IC50) | CHO-S (mouse ASGR1) | [8] |

| Small Molecule Glycopeptide | Tri-GalNAc Ligand 4 vs. Asialoorosomucoid | Competition Binding | 0.2 (IC50) | Rat Hepatocytes | [16] |

Table 1: Summary of ASGPR binding affinities for various tri-GalNAc conjugates.

In Vitro and In Vivo Potency

Conjugation of tri-GalNAc to therapeutic payloads leads to a substantial increase in potency, often by one or more orders of magnitude compared to the unconjugated payload.[5][15] This allows for significantly lower dosing, which can improve the therapeutic index and reduce potential off-target effects.[7]

| Conjugate Type | Target Gene / Protein | Potency Metric | Result | Model System | Reference |

| Antisense Oligonucleotide (ASO) | SR-B1 mRNA | ED50 (mg/kg) | ~1.5 (GalNAc) vs. >15 (unconjugated) | C57BL/6 Mice | [15] |

| Antisense Oligonucleotide (ASO) | GCGR mRNA | Target Reduction | Significant reduction at 0.3-10 mg/kg | Wild Type Mice | [17] |

| Antibody-Degrader (LYTAC) | EGFR | Protein Degradation | ~40% downregulation with 30 nM Ctx-GN | HepG2 and Huh7 cells | [7][11] |

| siRNA | TTR mRNA | Target Reduction | ~90% reduction of TTR serum levels | Human (Phase II Clinical Trial) | [9] |

Table 2: Examples of in vitro and in vivo potency of tri-GalNAc conjugates.

Experimental Protocols and Workflows

Detailed and robust experimental protocols are essential for evaluating the biological activity of tri-GalNAc-COOH conjugates. Below are representative methodologies for synthesis, binding, and cellular activity assays.

Workflow: Synthesis of a Tri-GalNAc-Payload Conjugate

The carboxylic acid handle of tri-GalNAc-COOH is typically conjugated to a primary amine on the payload molecule (e.g., an amine-modified oligonucleotide or a lysine residue on a protein) using standard amide bond-forming chemistry, such as activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Protocol 1: ASGPR Competitive Binding Assay

This assay measures the ability of a test compound (e.g., a tri-GalNAc conjugate) to compete with a known, labeled ligand for binding to ASGPR.[18][19]

-

Preparation :

-

Coat a high-binding 96-well plate with recombinant human ASGR1 protein or use cells engineered to overexpress ASGPR (e.g., CHO-S cells).[8] Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Prepare a constant, known concentration of a labeled competitor ligand (e.g., 125I-asialoorosomucoid or an Alexa-647 labeled tri-GalNAc peptide).[15][18]

-

Prepare a serial dilution of the unlabeled test conjugate.

-

-

Competition :

-

Add the serially diluted test conjugate to the wells.

-

Immediately add the labeled competitor ligand to all wells.

-

Incubate at 4°C or room temperature for a defined period (e.g., 1-4 hours) to reach binding equilibrium.

-

-

Wash and Detection :

-

Wash the plates multiple times with cold wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligands.

-

Quantify the amount of bound labeled competitor using a suitable detection method (e.g., gamma counter for 125I, fluorescence plate reader for Alexa-647).

-

-

Analysis :

-

Plot the signal versus the log concentration of the test conjugate.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test conjugate that inhibits 50% of the labeled ligand binding. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Workflow: In Vitro Cellular Uptake Assay

This workflow is used to quantify the amount of conjugate internalized by hepatocytes and can be adapted to measure the degradation of a target protein.[7][11]

References

- 1. Conjugation of mono and di-GalNAc sugars enhances the potency of antisense oligonucleotides via ASGR mediated delivery to hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Introduction to LYTACs Utilizing tri-GalNAc-COOH for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. While technologies like proteolysis-targeting chimeras (PROTACs) have shown immense promise for intracellular proteins, a significant portion of the proteome, including membrane-bound and extracellular proteins, remains beyond their reach.[1][2] Lysosome-Targeting Chimeras (LYTACs) have been developed to address this limitation, providing a novel strategy to degrade extracellular and membrane-associated proteins by harnessing the endo-lysosomal pathway.[2][]

This technical guide provides an in-depth overview of a specific class of LYTACs that utilize a trivalent N-acetylgalactosamine (tri-GalNAc) ligand to engage the asialoglycoprotein receptor (ASGPR), a receptor predominantly expressed on the surface of hepatocytes.[2][4] This approach allows for liver-specific targeted protein degradation, opening up new avenues for treating a variety of liver-associated diseases.[][5] We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.

Mechanism of Action: tri-GalNAc-LYTACs

The fundamental principle of LYTAC technology is to create a molecular bridge between a target protein and a lysosome-shuttling receptor.[] In the case of tri-GalNAc-LYTACs, the chimera is a bifunctional molecule composed of:

-

A high-affinity ligand for the target protein: This can be an antibody, a small molecule, or a peptide that specifically recognizes and binds to an extracellular domain of the protein of interest (POI).[][]

-

A tri-GalNAc ligand: This carbohydrate moiety binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[4][7]

-

A chemical linker: This connects the target-binding moiety to the tri-GalNAc ligand.[]

The binding of the tri-GalNAc-LYTAC to both the POI and the ASGPR initiates the formation of a ternary complex on the hepatocyte cell surface. This complex is then internalized via clathrin-mediated endocytosis.[][5][8] Following internalization, the vesicle traffics through the endosomal pathway, eventually fusing with a lysosome. The acidic environment of the lysosome leads to the degradation of the target protein by lysosomal hydrolases.[][] The ASGPR is then recycled back to the cell surface, ready to mediate another round of degradation.[9][10]

Figure 1: Mechanism of tri-GalNAc-LYTAC-mediated protein degradation.

Quantitative Data on Protein Degradation

The efficacy of tri-GalNAc-LYTACs has been demonstrated for several target proteins. The following tables summarize key quantitative data from published studies.

| Target Protein | Cell Line | LYTAC Conjugate | Concentration | Degradation (%) | Reference |

| EGFR | HEP3B | Cetuximab-GalNAc | 10 nM | ~75% | [4] |

| HER2 | HEPG2 | Pertuzumab-GalNAc | 100 nM | ~50% | [4] |

| Integrins | HEPG2 | PIP-GalNAc | 200 nM | ~60% | [4] |

| EGFR | HEP3B | Ctx-M6Pn | 10 nM | ~80% | [4] |

| EGFR | HeLa-GFP | Ctx-GalNAc | 10 nM | Minimal | [4] |

Table 1: In vitro degradation of target proteins by tri-GalNAc-LYTACs.

| Target Protein | In Vivo Model | LYTAC Conjugate | Dosing | Outcome | Reference |

| EGFR | Mouse | Site-specific Ctx-GalNAc | Single dose | Sustained presence 72 hours post-injection | [4] |

Table 2: In vivo performance of a tri-GalNAc-LYTAC.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of LYTACs. Below are protocols for key experiments.

Protocol 1: Synthesis and Conjugation of tri-GalNAc-DBCO to an Antibody

This protocol is adapted from Ahn et al., 2021.[4]

Materials:

-

Antibody of interest (e.g., Cetuximab)

-

NHS-(PEG)4-Azide

-

tri-GalNAc-DBCO

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Zeba size exclusion columns (7K and 40K MWCO)

Procedure:

-

Buffer Exchange: Buffer exchange a 2 mg/mL solution of the antibody into PBS using a 7K Zeba size exclusion column.

-

Azide Modification: React the antibody with 25 equivalents of NHS-(PEG)4-Azide (from a 20 mg/mL stock in DMSO). Incubate the reaction overnight at room temperature.

-

Purification: Purify the azide-modified antibody using a 7K Zeba size exclusion column to remove excess reagents.

-

LYTAC Conjugation: Weigh 100 equivalents of tri-GalNAc-DBCO into an Eppendorf tube. Add the 2 mg/mL solution of the azide-modified antibody.

-

Incubation: Manually agitate the mixture until it is homogeneous. Incubate the reaction at room temperature in the dark for 3 days.

-

Final Purification: Purify the final LYTAC conjugate using a 40K Zeba size exclusion column.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes: receptor-positive and receptor-negative endosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tri-GalNAc Cluster Function in Liver-Specific Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Liver-Specific Targeting

The liver plays a central role in metabolism and is the origin of numerous diseases, making it a prime target for therapeutic intervention. However, achieving specific delivery of drugs to hepatocytes while minimizing systemic exposure and off-target effects has been a significant challenge in drug development.[1] Traditional methods often lead to broad distribution, requiring higher doses and increasing the risk of toxicity.[1] The development of N-acetylgalactosamine (GalNAc)-conjugated therapeutics represents a breakthrough in this field, offering a highly efficient and selective mechanism for delivering a variety of drug modalities, particularly oligonucleotide-based therapies, directly to the liver.[2][3] This technology leverages a natural biological pathway to solve the complex problem of hepatic drug delivery.[4]

This guide provides a comprehensive technical overview of the tri-GalNAc cluster, its mechanism of action, quantitative performance metrics, key applications, and the experimental protocols used for its evaluation.

The Core Mechanism: ASGPR-Mediated Endocytosis

The efficacy of the tri-GalNAc platform is rooted in its high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes.[5][6]

The Asialoglycoprotein Receptor (ASGPR)

ASGPR is a transmembrane protein responsible for the clearance of desialylated glycoproteins from circulation.[7][8] It is a hetero-oligomer composed of two homologous subunits, ASGR1 (major) and ASGR2 (minor), which assemble into functional trimers or tetramers on the hepatocyte membrane.[1][5] Key characteristics of ASGPR make it an ideal target for liver-specific delivery:

-

High Expression: Hepatocytes express a high density of ASGPR, with estimates of approximately 0.5 to 1.8 million receptors per cell.[4][6][9]

-

Specificity: ASGPR expression is largely restricted to hepatocytes, minimizing uptake by other cell types.[6][10]

-

Rapid Internalization and Recycling: Upon ligand binding, the ASGPR-ligand complex is rapidly internalized via clathrin-mediated endocytosis.[7][11] Inside the acidic environment of the endosome, the ligand dissociates, and the receptor is recycled back to the cell surface, ready to bind new ligands.[4][8]

The Tri-GalNAc Cluster: The Power of Multivalency

While a single GalNAc moiety binds to ASGPR, its affinity is relatively low.[12][13] The tri-GalNAc cluster, often referred to as a triantennary ligand, features three GalNAc sugars covalently linked to a central scaffold.[1] This trivalent arrangement dramatically enhances the binding avidity to the oligomeric ASGPR through a phenomenon known as the "cluster effect" or multivalent effect.[1][14] This cooperative binding results in a substantial increase in affinity, allowing for efficient and stable engagement with the receptor.[6]

The process begins when a tri-GalNAc-conjugated drug, administered typically via subcutaneous injection, enters circulation.[7] The tri-GalNAc ligand specifically binds to ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome.[11] As the endosome matures and its internal pH drops, the conjugate is released from the receptor.[4] The ASGPR recycles to the cell surface, while the therapeutic payload is released from the endosome into the cytoplasm to exert its pharmacological effect.[4][8]

References

- 1. biosynth.com [biosynth.com]

- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 3. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]

- 8. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Expression of Asialoglycoprotein Receptor 1 in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

- 14. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

The Impact of Acetylation on the Stability of Tri-GalNAc-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential effects of acetylation on the chemical stability of tri-antennary N-acetylgalactosamine carboxylic acid (tri-GalNAc-COOH), a critical ligand for asialoglycoprotein receptor (ASGPR)-mediated drug delivery. In the absence of direct comparative stability studies in the public domain, this document outlines a comprehensive framework for evaluating the stability of both acetylated and non-acetylated forms of tri-GalNAc-COOH. It includes detailed, proposed experimental protocols for forced degradation studies, advanced analytical methodologies for degradation product monitoring, and hypothesized degradation pathways. The guide is intended to serve as a valuable resource for researchers and drug development professionals in designing and executing stability studies for this important class of molecules.

Introduction

The tri-antennary N-acetylgalactosamine (tri-GalNAc) cluster is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction has been widely exploited for the targeted delivery of therapeutics, particularly oligonucleotides, to the liver. The conjugation of tri-GalNAc to a therapeutic payload, often via a linker terminating in a carboxylic acid (tri-GalNAc-COOH), is a key strategy in the development of liver-targeted drugs.

Acetylation of the hydroxyl groups on the galactose residues of tri-GalNAc is a common chemical modification, often employed during synthesis as a protecting group strategy. The presence or absence of these acetyl groups in the final conjugate could potentially influence the molecule's chemical stability, which is a critical quality attribute for any pharmaceutical ingredient. Understanding the impact of acetylation on the stability of tri-GalNAc-COOH is therefore crucial for ensuring the quality, safety, and efficacy of tri-GalNAc-based therapeutics.

Currently, there is a notable lack of publicly available data directly comparing the stability of acetylated and non-acetylated tri-GalNAc-COOH. This guide aims to bridge this knowledge gap by providing a robust theoretical and methodological framework for conducting such a stability assessment.

Hypothesized Effects of Acetylation on Stability

Acetylation of the hydroxyl groups on the GalNAc residues can be hypothesized to affect the stability of tri-GalNAc-COOH in several ways:

-

Steric Hindrance: The bulky acetyl groups may sterically hinder the approach of water molecules or other nucleophiles to the glycosidic linkages, potentially slowing down the rate of hydrolysis.

-

Electronic Effects: The electron-withdrawing nature of the acetyl groups could influence the electron density around the glycosidic oxygen, which may have a modest effect on its susceptibility to acid-catalyzed hydrolysis.

-

Solubility and Aggregation: Acetylation increases the lipophilicity of the molecule, which could alter its solubility in aqueous and organic media. This change in physical properties might indirectly affect its degradation kinetics.

-

Susceptibility to Base-Catalyzed Degradation: The ester linkages of the acetyl groups are susceptible to hydrolysis under basic conditions, which would lead to the de-acetylation of the molecule.

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the effect of acetylation on the stability of tri-GalNAc-COOH, a forced degradation study is recommended. This involves subjecting both the acetylated and non-acetylated forms of the molecule to a range of stress conditions, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).

Materials and Reagents

-

Acetylated tri-GalNAc-COOH (high purity)

-

Non-acetylated tri-GalNAc-COOH (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Milli-Q or equivalent)

Forced Degradation Conditions

The following table summarizes the proposed stress conditions for the forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Proposed Parameters | Sampling Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 0, 2, 4, 8, 24, 48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 0, 1, 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24, 48 hours |

| Thermal Degradation | 80 °C (solid state and in solution) | 0, 1, 3, 7, 14 days |

| Photostability | ICH Q1B conditions (solid state and in solution) | As per ICH Q1B |

Sample Preparation for Analysis

-

Prepare stock solutions of acetylated and non-acetylated tri-GalNAc-COOH in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, mix the stock solution with the respective stressor solution.

-

Incubate the samples at the specified temperature for the designated time points.

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration for analysis with the initial mobile phase of the HPLC method.

-

Store the samples at 2-8 °C until analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is recommended.

HPLC-UV Method

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm (for the amide bonds)

-

Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

LC-MS/MS for Degradation Product Identification

For the identification of degradation products, the HPLC system can be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

MS Scan Range: m/z 100-2000

-

MS/MS: Data-dependent acquisition to obtain fragmentation patterns of the degradation products.

The accurate mass measurements and fragmentation data will be used to propose the structures of the degradation products.

Data Presentation and Interpretation

The quantitative data from the forced degradation studies should be summarized in tables to facilitate a clear comparison between the stability of acetylated and non-acetylated tri-GalNAc-COOH.

Table 1: Hypothetical Stability Data for tri-GalNAc-COOH under Acid Hydrolysis (0.1 M HCl at 60 °C)

| Time (hours) | % Remaining (Non-acetylated) | % Remaining (Acetylated) |

| 0 | 100.0 | 100.0 |

| 2 | 98.2 | 99.1 |

| 4 | 96.5 | 98.3 |

| 8 | 92.8 | 96.5 |

| 24 | 85.1 | 92.4 |

| 48 | 76.3 | 87.8 |

Table 2: Hypothetical Stability Data for tri-GalNAc-COOH under Base Hydrolysis (0.1 M NaOH at 60 °C)

| Time (hours) | % Remaining (Non-acetylated) | % Remaining (Acetylated) |

| 0 | 100.0 | 100.0 |

| 1 | 99.5 | 95.2 (de-acetylation observed) |

| 2 | 99.0 | 90.8 (de-acetylation observed) |

| 4 | 98.1 | 82.3 (de-acetylation observed) |

| 8 | 96.2 | 70.1 (de-acetylation observed) |

| 24 | 92.5 | 55.6 (de-acetylation observed) |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for the forced degradation study.

Hypothesized Degradation Pathway (Acid Hydrolysis)dot

The Triumvirate of Targeting: A Technical Guide to Tri-GalNAc as a High-Affinity Ligand for the Asialoglycoprotein Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, represents a prime target for liver-specific drug delivery. Its ability to recognize and internalize molecules bearing terminal galactose or N-acetylgalactosamine (GalNAc) residues has been extensively exploited in therapeutic development. This technical guide provides an in-depth exploration of the triantennary GalNAc (tri-GalNAc) ligand, a synthetic construct that has emerged as the gold standard for high-affinity ASGPR targeting. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

The Tri-GalNAc Ligand and ASGPR Interaction

The ASGPR is a hetero-oligomeric receptor, with its subunits arranged in a way that creates multiple carbohydrate-binding domains. This architecture is key to the high-affinity binding of multivalent ligands. While a single GalNAc moiety binds to ASGPR with low affinity, the conjugation of three GalNAc residues into a "triantennary" structure dramatically enhances binding avidity, a phenomenon known as the "cluster effect" or "multivalency effect".[1][2] This enhanced affinity is critical for efficient receptor-mediated endocytosis and subsequent intracellular delivery of conjugated payloads, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and other therapeutic agents.[3][4][5]

Quantitative Binding Affinity

The affinity of GalNAc-based ligands for ASGPR is directly correlated with their valency. Surface plasmon resonance (SPR) and other biophysical techniques have been employed to quantify these interactions, revealing a significant increase in affinity with the number of GalNAc residues.

| Ligand Valency | Dissociation Constant (Kd) | Fold Increase in Affinity (approx. vs. Mono) | Reference |

| Monovalent GalNAc | ~40 µM | 1x | [6][7][8] |

| Monovalent GalNAc (SPR) | 19.6 ± 9.8 nM | 1x | [2] |

| Bivalent GalNAc (SPR) | 1.3 ± 1.1 nM | ~15x | [2] |

| Trivalent GalNAc (SPR) | 0.7 ± 0.2 nM | ~28x | [2] |

ASGPR Expression Levels

The high density of ASGPR on hepatocytes is a key factor in the success of tri-GalNAc-mediated targeting. Quantitative studies have estimated the number of receptors per cell, providing a basis for understanding the capacity of this delivery pathway.

| Cell Type | ASGPR Expression Level | Reference |

| Mammalian Hepatocytes | 0.5 - 1.8 million receptors/cell | [3][9] |

| Human Hepatoma (HepG2) cells | ~225,000 receptors/cell |

ASGPR-Mediated Endocytosis Signaling Pathway

The binding of a tri-GalNAc conjugated molecule to ASGPR initiates a well-orchestrated process of clathrin-mediated endocytosis, leading to the internalization of the ligand-receptor complex and subsequent delivery of the payload into the cell.

Figure 1: ASGPR-Mediated Endocytosis Pathway.

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the interaction between tri-GalNAc ligands and ASGPR, as well as to assess the efficiency of cellular uptake.

Synthesis of Tri-GalNAc Conjugated Oligonucleotides

The synthesis of tri-GalNAc conjugated oligonucleotides is a critical first step for many therapeutic and research applications. This is typically achieved using solid-phase phosphoramidite chemistry.

Materials:

-

Controlled pore glass (CPG) solid support

-

DNA/RNA synthesizer

-

Phosphoramidites for desired oligonucleotide sequence

-

Tri-GalNAc phosphoramidite or tri-GalNAc CPG solid support

-

Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deprotection solutions)

-

HPLC for purification

Protocol:

-

Solid Support: Start with a CPG solid support, either pre-loaded with the first nucleoside or a universal support. For 3'-conjugation, a tri-GalNAc modified CPG can be used.

-

Automated Synthesis: Perform automated solid-phase synthesis of the oligonucleotide sequence using standard phosphoramidite chemistry cycles.

-

Ligand Conjugation: For 5'-conjugation, in the final synthesis cycle, use the tri-GalNAc phosphoramidite instead of a standard nucleoside phosphoramidite.

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., concentrated ammonium hydroxide and methylamine).

-

Purification: Purify the crude tri-GalNAc conjugated oligonucleotide using high-performance liquid chromatography (HPLC) to obtain a product of high purity.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant ASGPR

-

Tri-GalNAc conjugate (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

Protocol:

-

Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: Inject the recombinant ASGPR over the activated chip surface to covalently immobilize it via amine coupling.

-

Deactivation: Deactivate any remaining active esters on the chip surface by injecting ethanolamine.

-

Analyte Injection: Inject a series of concentrations of the tri-GalNAc conjugate (analyte) over the chip surface at a constant flow rate.

-

Data Acquisition: Monitor the change in the SPR signal (measured in resonance units, RU) over time during the association and dissociation phases.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant ASGPR

-

Tri-GalNAc conjugate

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze both the ASGPR and the tri-GalNAc conjugate extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.

-

Instrument Setup: Fill the sample cell with the ASGPR solution and the injection syringe with the tri-GalNAc conjugate solution.

-

Titration: Perform a series of small, sequential injections of the tri-GalNAc conjugate into the ASGPR solution while monitoring the heat change.

-

Data Acquisition: Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Cell-Based Uptake Assay using Fluorescence Microscopy

This assay visualizes and quantifies the uptake of fluorescently labeled tri-GalNAc conjugates into hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture reagents

-

Fluorescently labeled tri-GalNAc conjugate (e.g., with Cy5.5)

-

Confocal microscope

-

Optional: Endosomal/lysosomal markers (e.g., LysoTracker)

Protocol:

-

Cell Seeding: Seed HepG2 cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Treatment: Incubate the cells with the fluorescently labeled tri-GalNAc conjugate at a specific concentration and for various time points (e.g., 0, 10, 30, 60 minutes).

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain the nuclei with DAPI. For colocalization studies, incubate with endosomal or lysosomal markers.

-

Imaging: Acquire images using a confocal microscope.

-

Image Analysis: Quantify the intracellular fluorescence intensity to determine the extent of uptake. Analyze the colocalization of the conjugate with endosomal/lysosomal markers to track its intracellular trafficking.[10]

Experimental Workflow for Characterizing a Tri-GalNAc Targeted Therapeutic

The development and characterization of a novel tri-GalNAc conjugated therapeutic involves a multi-step workflow, from initial design and synthesis to in vitro and in vivo evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-mediated endocytosis: a model and its implications for experimental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of receptor endocytosis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. An in vivo Method for Determination of Endosomal Distribution of Both Ligand and Asialoglycoprotein Receptor in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative evaluation of receptor-mediated endocytosis [pubmed.ncbi.nlm.nih.gov]

- 10. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis with tri-GalNAc-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. This targeted approach aims to increase the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.

The tri-GalNAc (triantennary N-acetylgalactosamine) moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specificity makes tri-GalNAc an exceptional targeting agent for the development of liver-specific ADCs for treating hepatocellular carcinoma and other liver cancers. By conjugating a tri-GalNAc-linker to an ADC, the therapeutic payload can be efficiently internalized into liver cancer cells via ASGPR-mediated endocytosis, leading to enhanced efficacy and reduced off-target toxicity.[3]

These application notes provide a detailed protocol for the synthesis, purification, and characterization of an ADC using a tri-GalNAc-COOH linker. The protocol describes the conjugation of the tri-GalNAc-COOH to the lysine residues of a monoclonal antibody, followed by the attachment of a drug payload.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ASGPR-mediated signaling pathway for ADC uptake and the general experimental workflow for the synthesis and characterization of a tri-GalNAc-ADC.

References

- 1. mdpi.com [mdpi.com]

- 2. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Tri-GalNAc-Based Degraders of Extracellular Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of tri-GalNAc-based degraders for targeted degradation of extracellular and membrane-bound proteins. This technology leverages the liver-specific asialoglycoprotein receptor (ASGPR) to facilitate the internalization and subsequent lysosomal degradation of target proteins, offering a promising strategy for therapeutic intervention, particularly in liver-related diseases.

Introduction to Tri-GalNAc-Based Degraders

Targeted protein degradation has emerged as a powerful therapeutic modality. While proteolysis-targeting chimeras (PROTACs) have been successful in degrading intracellular proteins via the ubiquitin-proteasome system, a growing class of molecules known as lysosome-targeting chimeras (LYTACs) has been developed to target extracellular and membrane proteins.

Tri-GalNAc-based degraders are a specialized type of LYTAC that utilize a trivalent N-acetylgalactosamine (tri-GalNAc) ligand, which binds with high affinity to the asialoglycoprotein receptor (ASGPR). ASGPR is highly expressed on the surface of hepatocytes, making it an ideal target for liver-specific drug delivery and protein degradation.[1][2][3]

The general mechanism involves a bifunctional molecule composed of a tri-GalNAc ligand linked to a targeting moiety (e.g., a small molecule or an antibody) that recognizes a specific protein of interest (POI). Upon administration, the tri-GalNAc portion of the degrader binds to ASGPR on hepatocytes, and the targeting moiety binds to the extracellular POI. This ternary complex is then internalized via clathrin-mediated endocytosis.[4][5] Following internalization, the complex is trafficked through the endo-lysosomal pathway, leading to the degradation of the POI within the lysosome.[1][3][6]

Key Advantages of the Tri-GalNAc System

-

Tissue Specificity: The high expression of ASGPR on hepatocytes allows for targeted degradation of proteins in the liver, potentially reducing off-target effects.[1][4]

-

Broad Target Scope: This technology can be applied to a wide range of extracellular and membrane-bound proteins, including those that have been challenging to target with traditional small molecule inhibitors.[2][3]

-

Catalytic Activity: Like other targeted protein degradation approaches, a single degrader molecule can facilitate the degradation of multiple target protein molecules.

Core Concepts and Workflow

The development of a novel tri-GalNAc-based degrader involves several key stages, from design and synthesis to in vitro evaluation.

Caption: High-level workflow for developing tri-GalNAc-based degraders.

Data Presentation: Efficacy of Tri-GalNAc Degraders

The following tables summarize quantitative data from proof-of-concept studies demonstrating the efficacy of tri-GalNAc-based degraders.

Table 1: Degradation of NeutrAvidin by a Small Molecule Tri-GalNAc Degrader

| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |

| HepG2 | tri-GalNAc-biotin (1) | NeutrAvidin-650 | 2 µM | 4 h | Significant Uptake | [1][3] |

Table 2: Degradation of EGFR by an Antibody-Based Tri-GalNAc Degrader

| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |

| HepG2 | Ctx-GN | EGFR | 30 nM | 48 h | ~40% | [3][7] |

| Huh7 | Ctx-GN | EGFR | 30 nM | 48 h | ~40% | [3][7] |

| Hep3B | Ctx-GalNAc | EGFR | 10 nM | 48 h | >70% | [8] |

Table 3: Degradation of HER2 by an Antibody-Based Tri-GalNAc Degrader

| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |

| HepG2 | Ptz-GalNAc | HER2 | 100 nM | 48 h | 76% | [8] |

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of tri-GalNAc-based degraders.

Synthesis of Tri-GalNAc-Based Degraders

5.1.1. Synthesis of a Tri-GalNAc-NHS Ester for Antibody Conjugation

This protocol describes the conversion of commercially available tri-GalNAc-COOH to an active N-hydroxysuccinimide (NHS) ester, which can then be used for conjugation to antibodies.[3]

Caption: Synthesis of tri-GalNAc-NHS ester.

-

Materials:

-

tri-GalNAc-COOH

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve tri-GalNAc-COOH (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the tri-GalNAc-NHS ester.

-

5.1.2. Conjugation of Tri-GalNAc-NHS Ester to an Antibody

This protocol details the conjugation of the synthesized tri-GalNAc-NHS ester to a targeting antibody via reaction with lysine residues.[3]

-

Materials:

-

Targeting antibody (e.g., Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)

-

tri-GalNAc-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

PD-10 desalting columns or equivalent for purification

-

-

Procedure:

-

Prepare a stock solution of the tri-GalNAc-NHS ester in anhydrous DMSO.

-

Adjust the pH of the antibody solution to 8.5 with the sodium bicarbonate buffer.

-

Add the desired molar excess of the tri-GalNAc-NHS ester solution to the antibody solution. A 25-fold molar excess is a good starting point.[3]

-

Incubate the reaction mixture at room temperature for 4 hours with gentle agitation.

-

Purify the resulting antibody-tri-GalNAc conjugate using a PD-10 desalting column to remove unconjugated tri-GalNAc-NHS ester.

-

Characterize the conjugate by MALDI-TOF mass spectrometry to determine the average number of tri-GalNAc molecules per antibody.

-

Cell Culture

5.2.1. Maintenance of HepG2 Cells

HepG2 cells are a human liver cancer cell line that endogenously expresses high levels of ASGPR, making them a suitable model for studying tri-GalNAc-based degraders.

-

Materials:

-

HepG2 cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-